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Compound of Interest

Compound Name: Dar-2

Cat. No.: B1357170 Get Quote

This guide provides a comprehensive overview of the Dar-2 fluorescent probe, tailored for

researchers, scientists, and professionals in drug development. It details the probe's core

principle of action, presents key quantitative data, outlines experimental methodologies, and

visualizes critical pathways and workflows.

Core Principle of Action
The Dar-2 (5,6-Diamino-N,N,N',N'-tetraethylrhodamine) probe is a sensitive and photostable

fluorescent sensor designed for the detection of nitric oxide (NO). It belongs to the

diaminorhodamine (DAR) class of probes, which were developed to overcome some limitations

of earlier fluorescein-based NO probes like DAF-2, such as limited photostability and

fluorescence sensitivity to pH levels below 6.

The fundamental mechanism of Dar-2 is based on the conversion of a weakly fluorescent

molecule into a highly fluorescent product upon reaction with nitric oxide. The core of the probe

is a rhodamine chromophore functionalized with a vicinal diamino group. In its initial state, the

diamino form of Dar-2 exhibits very low fluorescence. However, in the presence of nitric oxide

(NO) and molecular oxygen (O₂), the diamino moiety undergoes an oxidative reaction. This

reaction results in the formation of a stable, corresponding triazole derivative (Dar-2T), which is

a highly fluorescent compound.[1] This transformation leads to a significant increase in

fluorescence intensity, allowing for the sensitive quantification of NO.

The reaction is specific to NO, as other reactive oxygen species (ROS) such as superoxide

(O₂•−), hydrogen peroxide (H₂O₂), or peroxynitrite (ONOO⁻) do not react with the probe to form
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the fluorescent triazole product. This specificity makes Dar-2 a valuable tool for measuring NO

in various biological settings.

Quantitative Data Summary
The key properties of the Dar-2 fluorescent probe are summarized in the table below. This data

is essential for instrument setup and experimental design.

Property Value Source

IUPAC Name
5,6-Diamino-N,N,N',N'-

tetraethylrhodamine
[2]

CAS Number 261351-45-5 [2]

Molecular Formula C₂₈H₃₂N₄O₃ [2]

Molecular Weight 472.58 g/mol [2]

Purity >97% [2]

Excitation Wavelength (λex) ~562 nm [2]

Emission Wavelength (λem) ~579 nm [2]

Physical Form Powder [2]

Note: Excitation and emission values are for the NO-reacted triazole form (Dar-2T) in 0.1 M

phosphate buffer at pH 7.4.

Signaling Pathway and Mechanism
The detection of nitric oxide by Dar-2 is a straightforward chemical reaction that converts the

probe from a low-fluorescence state to a high-fluorescence state.
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Caption: Reaction mechanism of the Dar-2 probe with nitric oxide.

Experimental Protocols
While specific concentrations and incubation times should be optimized for each cell type and

experimental condition, the following provides a general methodology for the intracellular

detection of NO using a cell-permeable version of a DAR probe (e.g., an acetoxymethyl ester

derivative, DAR-4M AM, which follows a similar principle to DAF-2 DA).[3][4]

1. Reagent Preparation:

Prepare a stock solution of the Dar-2 probe (e.g., 1-5 mM) in high-quality, anhydrous

dimethyl sulfoxide (DMSO).

Store the stock solution at -20°C, protected from light and moisture.[2]

On the day of the experiment, dilute the stock solution to the final working concentration

(typically 1-10 µM) in a serum-free medium or an appropriate physiological buffer (e.g.,

HBSS).

2. Cell Loading:

Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or

coverslips) until they reach the desired confluency.

Remove the culture medium and wash the cells gently with a warm physiological buffer.
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Add the prepared working solution of the Dar-2 probe to the cells.

Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in the dark. During this

time, cell-permeable variants of the probe will enter the cell, and intracellular esterases will

cleave the protecting groups, trapping the probe inside.[4]

3. Washing and Stimulation:

After incubation, remove the loading solution and wash the cells 2-3 times with the warm

buffer to remove any extracellular probe.

Add fresh buffer or medium to the cells.

To induce NO production, treat the cells with the desired stimulus (e.g., an NO donor like

SNAP or SNP, or a physiological agonist like acetylcholine). Include appropriate negative

controls (unstimulated cells) and positive controls.

4. Fluorescence Measurement:

Immediately begin imaging or measurement using a fluorescence microscope, plate reader,

or flow cytometer.

Excite the sample at ~562 nm and collect the emission at ~579 nm.[2]

Acquire images or data at various time points to monitor the change in fluorescence intensity,

which corresponds to the rate of NO production.

General Experimental Workflow
The logical flow for a typical cell-based experiment using the Dar-2 probe is outlined below.
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Caption: A generalized workflow for intracellular nitric oxide detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7802420/
https://www.abcam.com/en-us/products/biochemicals/dar-2-fluorescent-no-probe-ab145389
https://www.researchgate.net/figure/Reaction-mechanisms-of-different-fluorescent-probes-for-nitric-oxide-NO-detection_fig6_338142320
https://www.interchim.fr/ft/C/CA7150.pdf
https://www.benchchem.com/product/b1357170#dar-2-fluorescent-probe-principle-of-action
https://www.benchchem.com/product/b1357170#dar-2-fluorescent-probe-principle-of-action
https://www.benchchem.com/product/b1357170#dar-2-fluorescent-probe-principle-of-action
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1357170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

